1-(2,4,6-Trihydroxyphenyl)ethanone dihydrate
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Overview
Description
- Its chemical formula is C₈H₁₀O₅ , and its molecular weight is approximately 186.16 g/mol .
- The compound is commonly used in organic synthesis and analytical chemistry as a reagent for preparing other compounds .
1-(2,4,6-Trihydroxyphenyl)ethanone dihydrate: , is a colorless crystalline solid.
Preparation Methods
Synthetic Routes: The synthesis of 1-(2,4,6-Trihydroxyphenyl)ethanone involves various methods, including condensation reactions or modifications of existing compounds.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 1-(2,4,6-Trihydroxyphenyl)ethanone, such as substituted acetophenones or related compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, including antioxidant properties.
Medicine: Research on its role in disease prevention or treatment.
Industry: Applications in the development of novel antioxidants or pharmaceuticals.
Mechanism of Action
- The compound’s effects may involve interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other hydroxyacetophenones or related phenolic compounds.
Uniqueness: Highlight its specific hydroxylation pattern and potential advantages over structurally similar molecules.
Properties
Molecular Formula |
C8H12O6 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)ethanone;dihydrate |
InChI |
InChI=1S/C8H8O4.2H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;;/h2-3,10-12H,1H3;2*1H2 |
InChI Key |
GQIMDQGCIOZKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)O.O.O |
Origin of Product |
United States |
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